molecular formula C20H16N2O2 B12003264 N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

Cat. No.: B12003264
M. Wt: 316.4 g/mol
InChI Key: VZAFXXQHFUEWRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves solvent-free reactions, such as stirring ethyl cyanoacetate with amines at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The cyano and diphenyl groups play a crucial role in its reactivity and interaction with enzymes or receptors. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)propanamide

InChI

InChI=1S/C20H16N2O2/c1-2-17(23)22-20-16(13-21)18(14-9-5-3-6-10-14)19(24-20)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H,22,23)

InChI Key

VZAFXXQHFUEWRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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